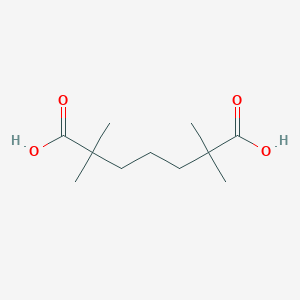

2,2,6,6-四甲基庚二酸

描述

Synthesis Analysis

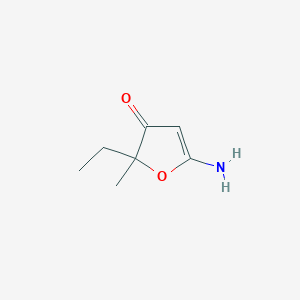

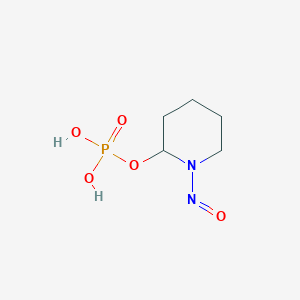

The synthesis of compounds closely related to 2,2,6,6-Tetramethylpimelic acid often involves complex chemical reactions, including solid-phase synthesis techniques. For example, the incorporation of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) into peptides demonstrates the intricacies involved in synthesizing tetrasubstituted amino acids and their derivatives, utilizing Fmoc chemistry and solid-phase synthesis (Martin et al., 2001).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals detailed insights into their configuration and stereochemistry. For instance, the crystal structure determination of stereoisomers of trimethylpimelic acids provides valuable information on their crystalline arrangement and chirality, which can be instrumental in understanding the molecular structure of 2,2,6,6-Tetramethylpimelic acid analogs (Brufani & Fedeli, 1971).

Chemical Reactions and Properties

Chemical reactions involving similar compounds, such as the oxidative coupling of tetrahydroxy biindolyls, offer insights into the reactivity and potential chemical behaviors of 2,2,6,6-Tetramethylpimelic acid. These studies explore how specific conditions and reactants lead to complex polymerization processes, providing a framework for understanding similar reactions (Panzella et al., 2007).

Physical Properties Analysis

The investigation of physical properties, such as crystal structure and hydrogen bonding, in compounds related to 2,2,6,6-Tetramethylpimelic acid, helps in understanding their solid-state characteristics. For example, the study of bis(carboxyethyl)pimelic acid reveals how molecules assemble into diamond-like networks through hydrogen bonding, illustrating the compound's potential for forming specific crystalline structures (Ermer et al., 2003).

Chemical Properties Analysis

Chemical properties, such as reactivity towards specific types of reactions, can be gleaned from studies on related compounds. The synthesis and pharmacological activity investigations provide insights into how molecular modifications affect the compound's reactivity and potential applications in various fields (Dawson et al., 1983).

科学研究应用

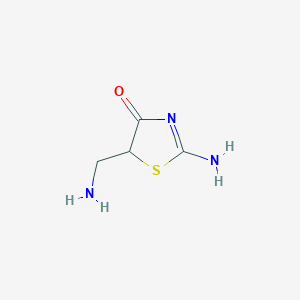

抗菌剂和二氨基庚二酸生物合成: 一项研究发现,含有 L-2-氨基庚二酸(2,2,6,6-四甲基庚二酸的类似物)的二肽或三肽衍生物对革兰氏阴性生物表现出抗菌活性。这些肽抑制细菌细胞中二氨基庚二酸的产生,二氨基庚二酸是其细胞壁肽聚糖的关键成分 (Berges 等人,1986).

材料科学和生物化学应用: 2,2,6,6-四甲基庚二酸的一种变体,即 2,2,6,6-四甲基哌啶-1-氧基-4-氨基-4-羧酸,已被证明是肽中有效的 β-转角和 310/α-螺旋诱导剂。该化合物还用作刚性电子自旋共振探针和荧光猝灭剂,使其在材料科学和生物化学中具有价值 (Toniolo 等人,1998).

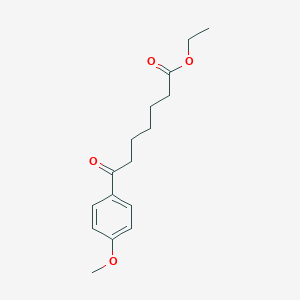

电化学分析: 2,2,6,6-四甲基庚二酸衍生物已用于开发修饰电极,以选择性测定人尿液样品中的四环素,展示了其在电化学分析中的潜力 (Kesavan 等人,2017).

真黑素中化学和结构无序的研究: 研究已经利用 2,2,6,6-四甲基庚二酸衍生物来研究真黑素前体的电子和结构性质。这有助于理解黑素的物理、化学和生物学功能 (Tran 等人,2005).

配位聚合物和晶体结构: 研究探索了 2,2,6,6-四甲基庚二酸在合成和表征具有稀土金属的微孔配位聚合物中的应用,突出了其在影响晶体结构和孔隙率中的作用 (Dimos 等人,2000).

伯醇氧化成醛: 研究表明,2,2,6,6-四甲基庚二酸可以催化伯醇氧化成醛,表明其在有机合成中的潜力 (Einhorn 等人,1996).

肽的固相合成: 该化合物已用于肽的固相合成,证明了其在肽研究和合成中的用途 (Martin 等人,2001).

超级电容器应用: 在储能领域,研究已经使用 2,2,6,6-四甲基庚二酸的衍生物来开发基于黑色素的柔性超级电容器,突出了其在生物电子学中的潜力 (Kumar 等人,2016).

属性

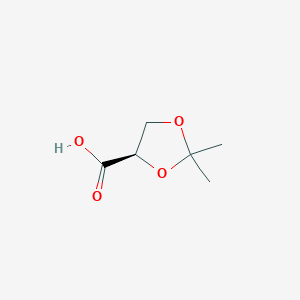

IUPAC Name |

2,2,6,6-tetramethylheptanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(2,8(12)13)6-5-7-11(3,4)9(14)15/h5-7H2,1-4H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUJONFLPBQEKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCC(C)(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

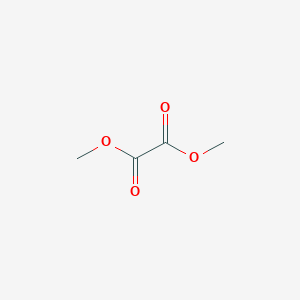

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369773 | |

| Record name | 2,2,6,6-Tetramethylpimelic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethylpimelic Acid | |

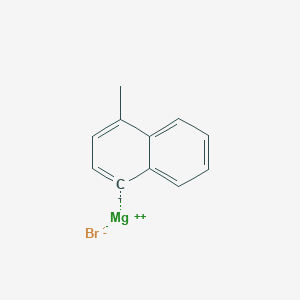

CAS RN |

2941-45-9 | |

| Record name | 2,2,6,6-Tetramethylpimelic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]-3,6-dihydro-2H-pyridine hydrochloride](/img/structure/B50474.png)

![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)

![1-[(2R,6S)-2,6-Dihydroxycyclohexyl]ethanone](/img/structure/B50492.png)